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Compound of Interest

Compound Name: TID43

Cat. No.: B116985

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of clinical trial data for compounds targeting TAR DNA-binding protein 43
(TDP-43), a key protein implicated in a range of neurodegenerative diseases, including
amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The
mislocalization and aggregation of TDP-43 are pathological hallmarks of these conditions,
making it a critical therapeutic target. This guide summarizes the available clinical trial data for
several compounds that directly or indirectly modulate TDP-43, presenting quantitative data in
structured tables, detailing experimental protocols, and visualizing key biological pathways and
workflows.

Overview of Investigational Compounds

Several therapeutic strategies are being explored to mitigate the pathological effects of TDP-
43. These approaches include modulating protein degradation pathways, inhibiting kinases
involved in TDP-43 phosphorylation, and preventing its aggregation. The following table
provides a high-level overview of the compounds discussed in this guide.
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Compound Mechanism of Action Target Disease(s)

Myeloperoxidase (MPO)

Verdiperstat o FTLD-TDP, ALS
inhibitor
Trehalose Autophagy enhancer ALS
] MTOR inhibitor, autophagy
Rapamycin ALS
enhancer
Apilimod PIKfyve kinase inhibitor C9orf72 ALS

] ] Glycogen synthase kinase 33
Tideglusib o ALS
(GSK-3p) inhibitor

Autophagy-Targeting Chimeras  ALS, Alzheimer's Disease,
AUTOTACS (e.g., ATC141) for targeted protein Progressive Supranuclear
degradation Palsy

Clinical Trial Data Comparison

The following tables summarize the available quantitative data from clinical trials of compounds
targeting TDP-43 pathology.

Verdiperstat

Verdiperstat, a myeloperoxidase inhibitor, has been investigated for its potential to reduce
neuroinflammation and oxidative stress associated with TDP-43 proteinopathies.

Verdiperstat - HEALEY ALS Platform Trial (Regimen C)[1][2][3][4]
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Verdiperstat (600 mg twice
Parameter . Placebo
daily)

Primary Endpoint

0.98 (95% Credible Interval:

Disease Rate Ratio (DRR)
0.77-1.24)

Posterior Probability of Slowing
Disease Progression (DRR < 0.57
1)

Secondary Endpoint

Change in ALSFRS-R Slope

_ -1.02 (SD: 0.09) -1.05 (SD: 0.09)
(points/month)

Generally well-tolerated.

Common adverse events
Safety included nausea, insomnia,

and elevated thyrotropin

levels.

Verdiperstat - Veri-T Trial in svPPA due to FTLD-TDP (NCT05184569)

This Phase 1 trial is currently recruiting, and no results are available yet. The primary outcomes
are safety and tolerability.

Trehalose

Trehalose is a disaccharide that is thought to enhance autophagy, a key cellular process for
clearing aggregated proteins like TDP-43.

Trehalose - HEALEY ALS Platform Trial (Regimen E)
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Parameter

Trehalose

Placebo

Primary Endpoint

Did not meet statistical

significance.

Subgroup Analysis (without

concomitant AMX0035)

Improvement in ALSFRS-R

(adjusted for mortality)

22% improvement (89%

success probability)

Full Analysis Set

Improvement in Function and

13% improvement (88%

Mortality success probability)
Safety Generally well-tolerated. -
Rapamycin

Rapamycin, an mTOR inhibitor, is another compound investigated for its potential to induce

autophagy and modulate the immune response in ALS.

Rapamycin - RAP-ALS Trial (NCT03359538)

Rapamycin (1 mg/m? and 2

Parameter Placebo
mg/m?)

Primary Endpoint

Increase in Regulatory T-cells )

_ Not achieved. -

(>30% from baseline)

Secondary Endpoint

Plasmatic IL-18 Protein Reduced -
Well-tolerated with reassuring

Safety o -
safety findings.

Apilimod
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Apilimod is a PIKfyve kinase inhibitor that has shown preclinical activity in models of C9orf72
and TDP-43 related ALS.

Apilimod - Phase 2a Trial in C9orf72 ALS (NCT05163886)

Apilimod (125 mg twice

Parameter . Placebo
daily)

Pharmacodynamic Biomarkers

(at Week 12)

Plasma sGPNMB >2.5-fold increase (P < 0.001)

CSF poly(GP) Protein Levels 73% reduction (P < 0.001)

CNS Penetrance (at Week 12)

Measurable at 1.63 ng/ml (SD:
0.937)

CSF Concentration

No drug-related serious

Safety
adverse events reported.

Experimental Protocols

Detailed methodologies for the cited clinical trials are crucial for interpreting the results. Below
are summaries of the experimental protocols.

Verdiperstat HEALEY ALS Platform Trial (Regimen C)

» Study Design: A multicenter, double-blind, randomized, placebo-controlled perpetual platform

trial.

o Participants: 167 adults with a diagnosis of clinically possible, probable, laboratory-supported
probable, or definite ALS.

« Intervention: Participants were randomized in a 3:1 ratio to receive either oral verdiperstat
(600 mg twice daily) or a matching placebo for 24 weeks.
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Primary Outcome: The primary efficacy outcome was the change from baseline through
week 24 in disease severity, measured by a joint model of the ALS Functional Rating Scale-
Revised (ALSFRS-R) and survival. The treatment effect was quantified by the disease rate
ratio (DRR), with a DRR less than 1 indicating a slowing in disease progression.

Trehalose HEALEY ALS Platform Trial (Regimen E)

Study Design: An adaptive, phase 2/3, double-blind, randomized, placebo-controlled trial
within the HEALEY ALS Platform Trial framework.

Participants: Adults with ALS.
Intervention: Participants were randomized to receive intravenous trehalose or placebo.

Primary Outcome: The primary endpoint was the change from baseline on the ALSFRS-R
score at 24 weeks.

Secondary Outcomes: Included changes in slow vital capacity, muscle strength, and quality
of life measurements.

Rapamycin RAP-ALS Trial (NCT03359538)

Study Design: A phase Il randomized, double-blind, placebo-controlled, multicenter clinical
trial.

Participants: 63 patients with ALS.

Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive oral rapamycin
at two different doses (1 mg/m2/day or 2 mg/m2/day) or a placebo for 18 weeks, in addition to
riluzole.

Primary Outcome: The number of patients exhibiting an increase of >30% in regulatory T-
cells from baseline to the end of treatment.

Secondary Outcomes: Changes in T, B, and NK cell subpopulations, inflammasome mRNA
expression, neurofilament levels, and clinical measures of disease progression.

Apilimod Phase 2a Trial in C90rf72 ALS (NCT05163886)
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o Study Design: A randomized, double-blind, placebo-controlled, biomarker-endpoint clinical
trial.

o Participants: 15 participants with C9orf72 repeat expansions.

« Intervention: Participants were randomly assigned (2:1) to receive twice-daily oral treatment
with 125 mg apilimod dimesylate capsules or a matching placebo for 12 weeks, followed by
a 12-week open-label extension.

e Primary Outcomes: Safety, tolerability, and CNS penetrance of apilimod.

e Pharmacodynamic Biomarkers: Changes from baseline in plasma and CSF concentrations
of apilimod and its metabolites, soluble glycoprotein nonmetastatic melanoma protein B
(sGPNMB), and poly(GP).

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms is essential for targeted drug
development. The following diagrams illustrate key signaling pathways involved in TDP-43
degradation and a typical experimental workflow for a clinical trial.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

é Degradation Pathways

Autophagy

Ubiquitin-Proteasome System

A J

. Ubiquitinated geting Degradation Degraded
Ubiquitin TDP-43 Proteasome .

Ubiquitination

Misfolded/Aggregated
TDP-43
Sequestration

Autophagosome

Degradation Degraded

Autolysosome
4 Products

Lysosome Fusion

Click to download full resolution via product page

Caption: TDP-43 Degradation Pathways.
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Caption: Generalized Clinical Trial Workflow.
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Preclinical Insights: A Glimpse into Future
Therapeutics

While clinical data is paramount, preclinical studies offer a window into the next wave of
potential treatments.

Tideglusib

Preclinical studies have shown that tideglusib, a non-ATP competitive inhibitor of GSK-3[3, can
reduce the hyperphosphorylation of TDP-43. In cellular models of ALS, treatment with
tideglusib not only decreased phospho-TDP-43 levels but also helped restore its normal
nuclear localization. Furthermore, in a transgenic mouse model of TDP-43 proteinopathy, oral
administration of tideglusib reduced the levels of phosphorylated TDP-43 in the spinal cord. A
Phase 2 clinical trial (TIDALS) is planned to evaluate its efficacy in ALS patients.

AUTOTACS (ATC141)

AUTOTACS represent a novel approach to specifically target and degrade aggregated proteins.
Preclinical data for ATC141, an AUTOTAC designed to target TDP-43 aggregates, has shown
promising results. In a mouse model of ALS, oral administration of ATC141 led to a reduction in
TDP-43 aggregates and a decrease in associated neuroinflammation, as indicated by reduced
levels of GFAP+ astrocytes and Ibal+ microglia. This was accompanied by improvements in
neuromuscular coordination and cognitive function. A Phase 1 clinical trial of an oral AUTOTAC
is reportedly underway in South Korea for ALS, Alzheimer's disease, and progressive
supranuclear palsy.

Conclusion

The landscape of therapeutic development for TDP-43 proteinopathies is active and evolving.
While several promising compounds have entered clinical trials, the results thus far have been
mixed, highlighting the complexity of targeting this multifaceted pathology. The HEALEY ALS
Platform Trial represents a significant advancement in efficiently evaluating multiple therapies.
The quantitative data, though in some cases not meeting primary endpoints, provides valuable
insights for future trial design and drug development. Preclinical advancements with novel
modalities like AUTOTACSs offer hope for more targeted and effective treatments in the future.
Continued research into the fundamental mechanisms of TDP-43 pathology and the
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development of robust biomarkers will be crucial for the successful translation of these
promising compounds into effective therapies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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